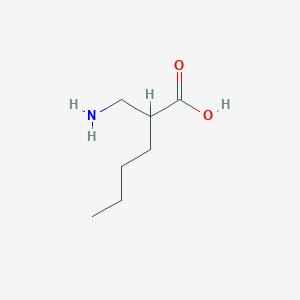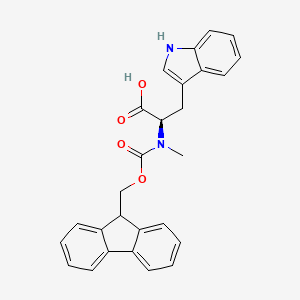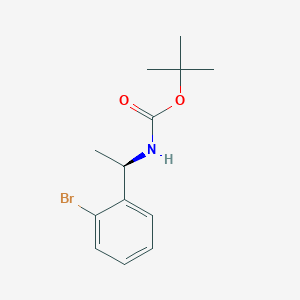
Sodium tetrapropylborate
概要
説明
Sodium tetrapropylborate is a chemical compound that belongs to the class of tetraalkylborates . It is commonly used as a derivatization agent to accomplish the multielement speciation of organometallic compounds due to its ability to react with elements such as mercury, lead, and tin .
Synthesis Analysis
This compound is used as a derivatization agent in the analysis of organometallic compounds . The derivatization process is carried out in situ in an aqueous solution, eliminating the need for organic solvents as required in Grignard reactions, and resulting in reduced analysis time .
Chemical Reactions Analysis
This compound is used in the derivatization of organometallic compounds, reacting with elements such as mercury, lead, and tin . It’s used in situ for propylation in an acetic acid-sodium acetate buffer medium of pH 4.5, with simultaneous extraction of the propylated species into hexane .
科学的研究の応用
Sodium-Ion Batteries
Sodium tetrapropylborate has implications in the development of sodium-ion batteries. These batteries are gaining attention as an alternative to lithium-ion systems due to their potential for high energy density and cost-effectiveness. The research conducted over the past 50 years indicates that sodium batteries could be suitable for applications in load leveling and electric vehicles, benefiting from the high Na+ ion conductivity and the availability of sodium (Delmas, 2018).
Analytical Chemistry Applications
This compound is used as a derivatizing agent in analytical chemistry, specifically in solid-phase microextraction-gas chromatography-atomic emission detection (SPME-GC-AED). This method allows for the simultaneous determination of environmentally relevant organotin and organolead compounds in aqueous samples. The use of this compound enhances the sensitivity and accuracy of these analyses (Crnoja et al., 2001).
Modulation of Hypertrophic Intracellular Signals
In medical research, this compound has been studied for its potential use in treating cardiac hypertrophy. This research provides insights into the optimal concentrations for inducing hypertrophy in cardiomyocytes, the cytotoxic effects of the compound, and its impact on cell viability, size, and gene expression related to hypertrophy (Roque-Jorge et al., 2021).
Synthesis of Aryl Bismuth Compounds
Sodium tetraarylborate salts, including this compound, are used in the synthesis of aryl bismuth compounds. These compounds have potential applications in various fields, including organometallic chemistry and material sciences. The method allows for the facile synthesis of both symmetrical and unsymmetrical triarylbismuthines (Stavila et al., 2007).
Safety and Hazards
作用機序
Target of Action
Sodium tetrapropylborate is primarily used as a derivatization reagent for the chromatography of organometallic pollutants . Its primary targets are organometallic compounds, including organotin, organomercury, and organolead compounds . These compounds are of interest to environmental and public health research due to their potential toxicity and widespread presence in the environment .
Mode of Action
The tetrapropylboranuide anion, the active component of this compound, acts as a reagent for the propylation of organometallic compounds . This reaction is essential for rendering these compounds volatile for gas chromatography . The general reactions of interest for derivatization proceed as follows :
R4−n(Sn,Pb)n++nNaB(C3H7)4⇌R4−n(Sn,Pb)(C3H7)n+nB(C3H7)3+nNa+R4−n(Sn,Pb)n+ + n NaB (C3H7)4 ⇌ R4−n(Sn,Pb) (C3H7)n + n B (C3H7)3 + n Na+ R4−n(Sn,Pb)n++nNaB(C3H7)4⇌R4−n(Sn,Pb)(C3H7)n+nB(C3H7)3+nNa+
RHg++NaB(C3H7)4⇌RHgC3H7+B(C3H7)3+Na+RHg+ + NaB (C3H7)4 ⇌ RHgC3H7 + B (C3H7)3 + Na+ RHg++NaB(C3H7)4⇌RHgC3H7+B(C3H7)3+Na+
Pharmacokinetics
It is known to be stable in aqueous solution, but pyrophoric in air . It can be stored as a solution in tetrahydrofuran for multiple weeks . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The primary result of this compound’s action is the propylation of organometallic compounds, rendering them volatile for gas chromatography . This allows for the analysis of these compounds, which is crucial for environmental and public health research .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity with water can complicate the process for environmental samples . Additionally, it is pyrophoric in air, which means it can spontaneously ignite in room temperature air . These factors can influence the compound’s action, efficacy, and stability.
生化学分析
Biochemical Properties
Sodium tetrapropylborate is known to interact with organometallic compounds, including organotin, organomercury, and organolead compounds . These interactions are crucial in environmental and public health research . The compound is used to render these pollutants volatile for gas chromatography .
Cellular Effects
Its role in the derivatization of organometallic pollutants suggests that it may influence cellular processes related to the metabolism and detoxification of these compounds .
Molecular Mechanism
This compound acts as a reagent for the propylation of organometallic compounds . This reaction is performed with Grignard reagents such as propylmagnesium bromide . The reactions of interest for derivatization proceed as follows :
Temporal Effects in Laboratory Settings
This compound is stable in aqueous solution, but pyrophoric in air . It can be stored as a solution in tetrahydrofuran for multiple weeks
Metabolic Pathways
Its role in the derivatization of organometallic compounds suggests that it may be involved in pathways related to the metabolism and detoxification of these pollutants .
特性
IUPAC Name |
sodium;tetrapropylboranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28B.Na/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBNWVIDTHWBAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC)(CCC)(CCC)CCC.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28BNa | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45067-99-0, 105146-61-0 | |
| Record name | 45067-99-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 105146-61-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



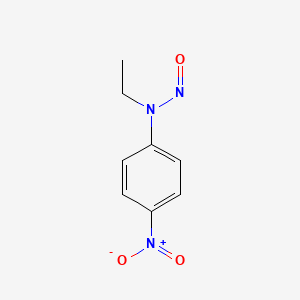
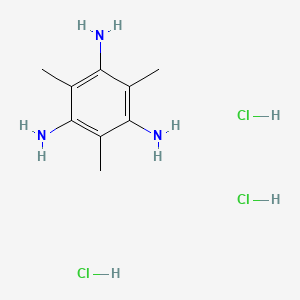
![(4R)-2-[2-[Bis[4-(trifluoromethyl)phenyl]phosphino]-5-(trifluoromethyl)phenyl]-4-(1,1-dimethylethyl)-4,5-dihydrooxazole](/img/structure/B3067297.png)
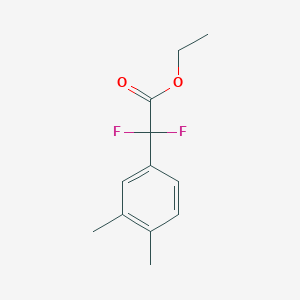

![(11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-di-9-phenanthrenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B3067326.png)

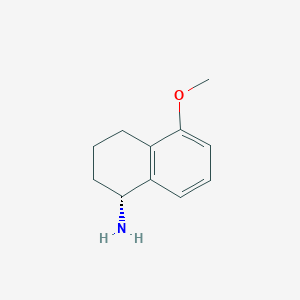
![5-[1-[[(1S,2S)-2-aMinocyclohexyl]aMino]ethylidene]-1,3-diMethyl-2,4,6(1H,3H,5H)-PyriMidinetrione](/img/structure/B3067345.png)
